molecular formula C19H26N4OS B11437452 N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-thien-2-ylethyl]nicotinamide

N-[2-(4-ethylpiperazin-1-yl)-1-methyl-2-thien-2-ylethyl]nicotinamide

Cat. No.: B11437452
M. Wt: 358.5 g/mol
InChI Key: IQGKLWUVRXJSOD-UHFFFAOYSA-N
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Description

N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PYRIDINE-3-CARBOXAMIDE is a complex organic compound that features a piperazine ring, a thiophene ring, and a pyridine carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PYRIDINE-3-CARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PYRIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The piperazine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced piperazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PYRIDINE-3-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-ETHYLPIPERAZIN-1-YL)-1-(THIOPHEN-2-YL)PROPAN-2-YL]PYRIDINE-3-CARBOXAMIDE is unique due to its combination of a piperazine ring, a thiophene ring, and a pyridine carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.

Properties

Molecular Formula

C19H26N4OS

Molecular Weight

358.5 g/mol

IUPAC Name

N-[1-(4-ethylpiperazin-1-yl)-1-thiophen-2-ylpropan-2-yl]pyridine-3-carboxamide

InChI

InChI=1S/C19H26N4OS/c1-3-22-9-11-23(12-10-22)18(17-7-5-13-25-17)15(2)21-19(24)16-6-4-8-20-14-16/h4-8,13-15,18H,3,9-12H2,1-2H3,(H,21,24)

InChI Key

IQGKLWUVRXJSOD-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(C2=CC=CS2)C(C)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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